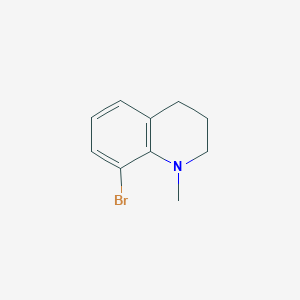

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Description

Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of approximately 226.12 g/mol (calculated from synthesis data in ). This compound is frequently utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, as demonstrated in its use to synthesize hydrazine derivatives under reflux conditions .

The methyl group at the 1-position enhances steric stability, while the bromine atom serves as a reactive site for further functionalization. Its applications span pharmaceuticals, agrochemicals, and materials science, though its biological activity remains less characterized compared to structurally related compounds.

Properties

IUPAC Name |

8-bromo-1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGUTTOYYOYVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the tetrahydroquinoline ring. The reaction can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety. Large-scale production would likely involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1-methyl-1,2,3,4-tetrahydroquinoline. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines .

Scientific Research Applications

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.

Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various pharmacological effects. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurological function .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Conformational Effects

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Position: The 8-bromo substitution is common in tetrahydroquinolines, but positional isomers (e.g., 6-bromo in quinoxaline derivatives) alter electronic properties and reactivity. For instance, 8-bromo derivatives are more reactive in aromatic substitution reactions due to the bromine's orientation relative to the nitrogen lone pair .

- Methyl Group Effects: The 1-methyl group in the target compound reduces ring flexibility and may enhance metabolic stability compared to non-methylated analogues like 8-Bromo-1,2,3,4-tetrahydroquinoline ().

- Salt Forms : Hydrochloride salts (e.g., 8-Bromo-4,4-dimethyl... hydrochloride) exhibit higher aqueous solubility, making them preferable for pharmacological applications .

Biological Activity

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is characterized by the presence of a bromine atom at the 8-position and a methyl group at the 1-position of the tetrahydroquinoline ring. This unique structure contributes to its reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and aldehydes.

Antimicrobial Activity

Research indicates that 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth. For example, a study demonstrated its potential as an antibacterial agent with significant activity against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers. The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| DU-145 | 4.5 | G2/M phase arrest |

| A549 | 3.8 | Apoptosis induction |

Neurological Effects

8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has also been studied for its effects on neurological disorders. It has been shown to inhibit nitric oxide synthase (NOS), which is implicated in neuropathic pain pathways. In animal models, it demonstrated a reduction in hyperalgesia and allodynia when administered at therapeutic doses.

The biological activity of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in pain signaling pathways.

- Receptor Interaction : It may bind to specific receptors involved in cell proliferation and apoptosis.

- Cellular Pathways : The compound influences key biochemical pathways that regulate cell survival and death.

Study on Anticancer Activity

In a recent study published in Molecular Pharmacology, researchers evaluated the anticancer effects of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Study on Pain Management

Another study focused on the analgesic properties of this compound in a rat model of neuropathic pain. The administration of 30 mg/kg resulted in significant pain relief by reducing thermal hyperalgesia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.